molecular formula C10H9N3O6S B5504926 4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione

4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione

Cat. No.: B5504926
M. Wt: 299.26 g/mol
InChI Key: LBWNDIPOXJELLY-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)sulfonyl]-2,6-piperazinedione is a chemical compound of significant interest in biochemical and pharmacological research. This compound belongs to a class of molecules featuring a piperazinedione core fused with a 4-nitrophenylsulfonyl group, a structure known to exhibit valuable biological activity. Researchers are particularly interested in this compound and its analogs for their potential as radiation mitigators. Preclinical studies on closely related 4-(nitrophenylsulfonyl)piperazines (NPSPs) have demonstrated a remarkable capacity to dramatically decrease mortality from the hematopoietic acute radiation syndrome (hARS). These compounds can mitigate lethal hARS even when administered 24 hours after whole-body irradiation, positioning them as promising candidates for medical countermeasures against radiation exposure . The mechanism of action for this compound class involves the inhibition of radiation-induced apoptosis. It is believed that mitigation of hARS is achieved through the activation of radiation-induced CD11b+Ly6G+Ly6C+ immature myeloid cells . Beyond applications in radiation biology, the structural features of this compound—specifically the piperazinedione and sulfonamide groups—make it a valuable intermediate or scaffold in organic synthesis and medicinal chemistry for developing novel therapeutic agents. This product is intended for research and laboratory use only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-nitrophenyl)sulfonylpiperazine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O6S/c14-9-5-12(6-10(15)11-9)20(18,19)8-3-1-7(2-4-8)13(16)17/h1-4H,5-6H2,(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWNDIPOXJELLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725254
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Retrosynthetic Approaches to 4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione

A logical retrosynthetic analysis of this compound begins with the disconnection of the sulfonamide bond. This primary disconnection points to two key precursors: 2,6-piperazinedione and 4-nitrobenzenesulfonyl chloride. This approach is strategically sound as it separates the synthesis into the construction of the heterocyclic core and the subsequent sulfonylation step.

Further disconnection of the 2,6-piperazinedione core can be envisioned through two main pathways. The first involves a double amidation reaction, breaking the two amide bonds to reveal iminodiacetic acid and a primary amine source, such as ammonia (B1221849). A second, more modular approach, involves the cyclization of an N-substituted amino acid derivative, such as the ester of N-(carboxymethyl)glycine, with a suitable amine. These retrosynthetic pathways provide a clear roadmap for the forward synthesis, allowing for the independent preparation and optimization of the key building blocks.

Comprehensive Analysis of Reaction Pathways for Piperazinedione Core Construction

The construction of the 2,6-piperazinedione ring is a critical step in the synthesis of the target molecule. Several methodologies have been developed for the synthesis of this heterocyclic scaffold, often with the goal of achieving high yields and purity.

One of the most common methods involves the condensation of iminodiacetic acid derivatives with primary amines or ammonia. nih.gov For instance, iminodiacetic acid can be reacted with a primary amine under microwave irradiation to form the corresponding piperazine-2,6-dione (B107378). nih.gov Another approach utilizes the cyclization of α-amino acid esters with bromoacetamide. nih.gov

More advanced and convergent strategies include multicomponent reactions (MCRs), such as the Ugi five-center four-component reaction (U-5C-4CR), which can provide rapid access to substituted piperazine-2,6-diones. acs.orgnih.gov This one-pot reaction can efficiently assemble the core structure from simple starting materials. acs.orgnih.gov For the synthesis of the unsubstituted 2,6-piperazinedione, a three-step, one-pot procedure starting from iminodiacetic acid has been developed to produce the desired cyclic imide in high yields. nih.gov This method often involves the use of coupling agents like carbonyldiimidazole (CDI) to facilitate the cyclization. researchgate.net

A summary of potential reaction pathways for the construction of the 2,6-piperazinedione core is presented in the table below.

Starting MaterialsReagents and ConditionsKey Features
Iminodiacetic acid and a primary amineMicrowave irradiationRapid and efficient
α-Amino acid esters and bromoacetamideBase-mediated cyclizationStepwise approach
α-Amino acids, carbonyl compounds, isocyanides, and alcoholsUgi five-center four-component reaction (U-5C-4CR)High convergence and diversity
Iminodiacetic acidCarbonyldiimidazole (CDI), primary amine, then further CDIOne-pot, high-yielding procedure

Regioselective N-Sulfonylation Protocols at the Piperazinedione Nitrogen

The introduction of the 4-nitrophenylsulfonyl group onto the piperazinedione core requires a regioselective N-sulfonylation reaction. Since the 2,6-piperazinedione has two secondary amine-like nitrogens within its imide functionalities, careful control of the reaction conditions is necessary to achieve mono-sulfonylation. However, due to the cyclic imide nature, the N-H protons are acidic, and typically, mono-functionalization is readily achieved.

The most direct method for this transformation is the reaction of 2,6-piperazinedione with 4-nitrobenzenesulfonyl chloride in the presence of a suitable base. The base serves to deprotonate the piperazinedione nitrogen, forming a nucleophilic anion that subsequently attacks the sulfonyl chloride. Common bases for this type of reaction include triethylamine (B128534), pyridine, or alkali metal carbonates.

An efficient and mild protocol for N-sulfonylation of imides has been reported using p-toluenesulfonyl chloride (p-TsCl) in the presence of atomized sodium in a mixture of ethanol (B145695) and tetrahydrofuran (B95107) (THF) under sonic conditions. nih.govcore.ac.uksemanticscholar.orgresearchgate.net This method is rapid, with reactions often going to completion in a matter of minutes, and provides high yields. nih.govcore.ac.uksemanticscholar.orgresearchgate.net Adapting this protocol to use 4-nitrobenzenesulfonyl chloride could offer a highly effective route to the target compound.

The choice of solvent is also crucial and can influence the reaction rate and yield. Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed to ensure the solubility of the reactants.

Optimization of Reaction Parameters for Yield and Selectivity Enhancement

To maximize the yield and selectivity of the synthesis of this compound, systematic optimization of reaction parameters is essential. This involves a careful study of variables such as stoichiometry of reactants, choice of base and solvent, reaction temperature, and reaction time.

For the N-sulfonylation step, a slight excess of the 4-nitrobenzenesulfonyl chloride may be used to ensure complete consumption of the piperazinedione. However, a large excess should be avoided to minimize purification challenges. The selection of the base is critical; a non-nucleophilic organic base like triethylamine or a solid-supported base can facilitate the reaction while minimizing side reactions.

The reaction temperature can be varied to find the optimal balance between reaction rate and the formation of potential byproducts. While some sulfonylation reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial for determining the optimal reaction time. Bayesian optimization-driven parallel screening has emerged as a powerful tool for rapidly identifying optimal reaction conditions by simultaneously varying multiple parameters. nih.gov

The following table outlines key parameters and their potential impact on the N-sulfonylation reaction.

ParameterConsiderationsPotential Impact on Yield and Selectivity
Base Strength, solubility, nucleophilicityAffects the rate of deprotonation and potential side reactions.
Solvent Polarity, aprotic vs. proticInfluences solubility of reactants and reaction rate.
Temperature Reaction kinetics vs. byproduct formationHigher temperatures increase rate but may lead to decomposition.
Stoichiometry Molar ratio of piperazinedione to sulfonyl chlorideCan drive the reaction to completion but excess reagent can complicate purification.
Reaction Time Completion of reaction vs. degradationDetermined by monitoring the disappearance of starting materials.

Green Chemistry Principles and Sustainable Synthetic Routes for the Compound

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. researchgate.netrasayanjournal.co.innih.govresearchgate.net This involves the use of environmentally benign solvents, minimizing waste, and employing energy-efficient processes.

For the sulfonamide formation, a sustainable approach involves the use of water as a solvent. researchgate.nettandfonline.com The synthesis of sulfonamides from nitroarenes and sodium arylsulfinates in water has been demonstrated, offering a metal-free, one-pot, two-step process. researchgate.net Another green strategy is the use of mechanochemistry, where reactions are carried out in a ball mill in the absence of a solvent. rsc.org This method has been successfully applied to the synthesis of sulfonamides and offers a cost-effective and environmentally friendly alternative. rsc.org

In the construction of the piperazinedione core, the use of one-pot multicomponent reactions aligns with the principles of atom economy and process intensification. researchgate.net Furthermore, exploring photoredox catalysis for the synthesis of piperazine (B1678402) derivatives can provide a more sustainable route by utilizing light as a renewable energy source. mdpi.com The use of organic photocatalysts can further enhance the sustainability of this approach. mdpi.com

Sustainable approaches for the synthesis of the key fragments of the target molecule are summarized below.

Synthetic StepGreen Chemistry ApproachAdvantages
Sulfonamide Formation Reaction in water researchgate.nettandfonline.comReduces use of volatile organic compounds (VOCs).
Sulfonamide Formation Mechanochemical synthesis rsc.orgSolvent-free, energy-efficient.
Piperazinedione Synthesis One-pot multicomponent reactions researchgate.netHigh atom economy, reduced waste.
Piperazinedione Synthesis Photoredox catalysis mdpi.comUse of a renewable energy source, milder reaction conditions.

Stereoselective Synthesis of Chiral Analogs (if applicable to the scaffold)

The 2,6-piperazinedione scaffold of the target compound is achiral. However, the introduction of substituents at the 3- and/or 5-positions of the piperazinedione ring can create chiral centers, leading to the formation of stereoisomers. The stereoselective synthesis of such chiral analogs is of significant interest in medicinal chemistry.

Chiral piperazin-2-ones can be synthesized through asymmetric catalysis, such as the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org Another approach involves starting from readily available chiral precursors, such as α-amino acids. rsc.org This "chiral pool" strategy allows for the construction of enantiomerically pure 2-substituted piperazines. rsc.org

The development of chemo-enzymatic methods, combining chemical synthesis with biocatalysis, offers a powerful strategy for the asymmetric synthesis of chiral piperidines and could be adapted for piperazinediones. nih.gov For instance, the use of amine oxidases and ene-imine reductases can facilitate the stereoselective synthesis of substituted nitrogen heterocycles. nih.gov

Exploration of Post-Synthetic Modifications and Functional Group Interconversions

The structure of this compound offers several sites for post-synthetic modifications, allowing for the generation of a library of analogs with diverse functionalities. The most reactive handle for functional group interconversion is the nitro group on the phenylsulfonyl moiety.

The nitro group can be readily reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reducing agents like tin(II) chloride or sodium dithionite. The resulting aniline (B41778) derivative can then serve as a versatile intermediate for a wide range of further functionalizations. For example, the amino group can be acylated, alkylated, or converted into a diazonium salt, which can then be transformed into various other functional groups including halogens, azides, and thioethers. ucd.ie

The piperazinedione ring itself is relatively stable, but the carbonyl groups could potentially undergo reactions such as reduction or reaction with organometallic reagents under forcing conditions. The N-sulfonyl group can also be cleaved under specific reductive conditions, although this would lead to the loss of the 4-nitrophenylsulfonyl moiety. The interconversion of functional groups can also be achieved efficiently in continuous flow reactors, which can offer advantages in terms of safety and scalability, particularly for reactions involving unstable intermediates like diazonium salts. ucd.ie

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Studies of Electrophilic and Nucleophilic Reactions on the Piperazinedione Ring

The piperazinedione ring is susceptible to both electrophilic and nucleophilic attack. The lone pairs of electrons on the nitrogen atoms make them nucleophilic, while the carbonyl carbons are electrophilic.

Nucleophilic Reactions: The nitrogen atoms of the piperazinedione ring can participate in nucleophilic substitution reactions. researchgate.net For instance, in related 2,5-piperazinedione (B512043) systems, derivatization is often achieved through reactions at the nitrogen atoms. rsc.org The synthesis of pyrrolopiperazine-2,6-diones, for example, involves a sequence of reactions including a key nucleophilic substitution step. acs.orgnih.gov In the case of 4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione, the presence of the strongly electron-withdrawing nosyl group is expected to reduce the nucleophilicity of the nitrogen atom to which it is attached. However, the other nitrogen atom of the piperazinedione ring would still be available for nucleophilic attack.

Electrophilic Reactions: The carbonyl groups of the piperazinedione ring are electrophilic centers and can be attacked by nucleophiles. However, the amide resonance stabilizes the carbonyl groups, making them less reactive than ketone carbonyls. Reactions with strong reducing agents or organometallic reagents would likely lead to the reduction or addition to the carbonyl groups.

A summary of potential nucleophilic reactions on the piperazinedione ring is presented in the table below.

Reagent Type Potential Reaction Expected Product
Alkyl HalideN-AlkylationN-Alkyl-4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione
Acyl HalideN-AcylationN-Acyl-4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione
Strong BaseDeprotonationAnionic species for further reaction

Detailed Investigations of the Nitrophenylsulfonyl Group's Reactivity

The 4-nitrophenylsulfonyl (nosyl) group is a well-known protecting group for amines in organic synthesis due to its facile cleavage under specific conditions. rsc.org Its reactivity is dominated by the strong electron-withdrawing nature of the nitro group and the sulfonyl moiety.

The nosyl group can be cleaved by the action of soft nucleophiles, such as thiols, in the presence of a base. acs.org The mechanism involves a nucleophilic aromatic substitution (SNAr) reaction, where the nucleophile attacks the electron-deficient aromatic ring, leading to the formation of a Meisenheimer complex. Subsequent collapse of this intermediate results in the cleavage of the sulfur-nitrogen bond.

The reactivity of the nosyl group can also be exploited in other transformations. For instance, the nitro group can be reduced to an amino group, which can then be further functionalized.

Catalytic Transformations Involving this compound

The nosyl group can act as a directing group in transition metal-catalyzed C-H activation reactions. nih.gov For example, nosyl-protected amines have been shown to direct the ortho-C-H arylation of the aromatic ring. nih.gov While this reactivity is typically observed on the aromatic ring of the nosyl group itself, it highlights the potential for this compound to participate in catalytic transformations.

Furthermore, the piperazinedione scaffold can be synthesized and modified using catalytic methods. For instance, palladium-catalyzed reactions have been employed in the synthesis of complex piperazine (B1678402) derivatives. rsc.org

Spectroscopic and Kinetic Methods for Mechanism Probing

The study of reaction mechanisms for compounds like this compound would rely on a combination of spectroscopic and kinetic techniques.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for tracking the progress of a reaction by observing the disappearance of starting material signals and the appearance of product signals. nih.gov Two-dimensional NMR techniques can help in elucidating the structure of intermediates and products.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring changes in functional groups, such as the carbonyl stretches of the piperazinedione ring or the sulfonyl and nitro stretches of the nosyl group. nih.gov

Mass Spectrometry (MS): MS can be used to identify reaction intermediates and products by their mass-to-charge ratio.

Kinetic Studies: Kinetic studies provide quantitative information about reaction rates and can help in elucidating the reaction mechanism. rsc.org By systematically varying the concentration of reactants and catalysts, the rate law for a reaction can be determined. Temperature-dependent kinetic studies can provide information about the activation parameters of a reaction. nih.gov

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. rsc.org Density Functional Theory (DFT) is a commonly used method to calculate the geometries and energies of reactants, transition states, and products. nih.gov

By mapping the potential energy surface of a reaction, computational studies can:

Predict the most likely reaction pathway.

Determine the activation energies for different steps in a mechanism.

Provide insights into the electronic structure of intermediates and transition states.

For this compound, computational studies could be employed to investigate the mechanism of nosyl group cleavage, the regioselectivity of nucleophilic attack on the piperazinedione ring, and the conformational preferences of the molecule.

In Depth Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Currently, there is no publicly available single-crystal X-ray diffraction data for 4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione. This analytical technique would be invaluable for definitively determining its solid-state molecular architecture, including bond lengths, bond angles, and intermolecular interactions. Such a study would provide crucial insights into the crystalline packing and hydrogen bonding networks, which govern the macroscopic properties of the material.

Advanced NMR Spectroscopy for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state structure and dynamics of molecules. For this compound, ¹H and ¹³C NMR spectra are fundamental for confirming its chemical identity.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the piperazinedione ring and the 4-nitrophenylsulfonyl group. The protons on the piperazinedione ring would likely appear as multiplets, with their chemical shifts and coupling constants providing information about the ring's conformation. The aromatic protons of the nitrophenyl group would typically resonate in the downfield region, exhibiting a characteristic AA'BB' splitting pattern.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The carbonyl carbons of the piperazinedione ring would be expected to appear at the downfield end of the spectrum. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro and sulfonyl groups.

A detailed 2D NMR analysis, including techniques such as COSY, HSQC, and HMBC, would be instrumental in unambiguously assigning all proton and carbon signals and in establishing through-bond and through-space correlations, further refining the understanding of the molecule's solution-state conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) Note: These are predicted values and may vary based on solvent and experimental conditions.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Piperazinedione CH₂~3.5 - 4.5~40 - 50
Piperazinedione C=O-~165 - 175
Aromatic CH (ortho to SO₂)~8.0 - 8.2~128 - 130
Aromatic CH (ortho to NO₂)~8.3 - 8.5~124 - 126
Aromatic C-SO₂-~145 - 150
Aromatic C-NO₂-~150 - 155

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Fingerprinting and Molecular Symmetry

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a "fingerprint" of the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. The carbonyl (C=O) stretching vibrations of the piperazinedione ring would be prominent, typically appearing in the range of 1650-1750 cm⁻¹. The sulfonyl group (SO₂) would exhibit characteristic symmetric and asymmetric stretching bands around 1160 cm⁻¹ and 1350 cm⁻¹, respectively. The nitro group (NO₂) would also show distinct symmetric and asymmetric stretching vibrations, usually found near 1350 cm⁻¹ and 1530 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR data. The symmetric vibrations of the molecule, particularly those of the aromatic ring and the sulfonyl group, would be expected to show strong Raman scattering.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹)

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C=O (Amide)Stretching1650 - 1750
SO₂ (Sulfonyl)Asymmetric Stretching~1350
SO₂ (Sulfonyl)Symmetric Stretching~1160
NO₂ (Nitro)Asymmetric Stretching~1530
NO₂ (Nitro)Symmetric Stretching~1350
Aromatic C=CStretching1400 - 1600
N-H (if present)Stretching3200 - 3500

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition of this compound. This technique can confirm the molecular formula, C₁₀H₉N₃O₆S. Furthermore, by analyzing the fragmentation patterns under techniques like electron ionization (EI) or electrospray ionization (ESI), it is possible to deduce the structural connectivity of the molecule. Key fragmentation pathways would likely involve the cleavage of the sulfonyl-nitrogen bond and the fragmentation of the piperazinedione ring.

UV-Visible Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound would be dominated by the chromophoric 4-nitrophenylsulfonyl group. The π → π* transitions of the aromatic ring and the n → π* transitions associated with the nitro and carbonyl groups would give rise to characteristic absorption bands. The position and intensity of these bands are sensitive to the solvent environment.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

The parent compound, this compound, is achiral and therefore would not exhibit a circular dichroism (CD) spectrum. However, if chiral derivatives were to be synthesized, for instance, by introducing substituents on the piperazinedione ring, CD spectroscopy would be a critical tool for characterizing their stereochemistry and studying their chiroptical properties.

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to predict various spectroscopic parameters for this compound. These theoretical calculations can provide valuable insights into the molecule's geometry, vibrational frequencies, NMR chemical shifts, and electronic transitions. Comparing these predicted values with experimental data can aid in the interpretation of spectra and provide a deeper understanding of the molecule's structure-property relationships. For instance, theoretical calculations could help in assigning specific vibrational modes in the IR and Raman spectra and in correlating the calculated electronic transitions with the observed bands in the UV-Vis spectrum.

Computational and Theoretical Investigations of Molecular and Electronic Structure

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) and ab initio methods are powerful quantum chemical tools used to investigate the electronic structure and stability of molecules. For compounds analogous to "4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione," such as other sulfonamides, DFT calculations are frequently employed to determine optimized geometries, vibrational frequencies, and electronic properties. A common approach involves the use of the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between computational cost and accuracy for this class of molecules.

These calculations can elucidate the intricate details of intramolecular interactions, such as the charge transfer and delocalization of electron density within the molecule. For instance, in related sulfonamide structures, the geometry is influenced by the orientation of the sulfonyl group relative to the adjacent rings. Theoretical studies on sulfanilamide and its derivatives have shown that different conformers, such as eclipsed and staggered forms around the S-N bond, can exist with small energy differences. In the gas phase, an eclipsed conformation might be more stable, while in solution, a staggered conformation could be preferred. The stability of "this compound" is therefore expected to be governed by a complex interplay of steric and electronic effects arising from the bulky 4-nitrophenylsulfonyl group and the piperazinedione ring.

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can provide an even higher level of accuracy for electron correlation effects, which are important for accurately describing non-covalent interactions that can influence molecular stability. These methods are computationally more demanding but can be crucial for validating DFT results and providing benchmark data on the electronic properties of the molecule.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are essential for understanding the reactivity of a molecule. The MEP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For "this compound," the MEP surface is expected to show a significant negative potential around the oxygen atoms of the nitro and sulfonyl groups, as well as the carbonyl groups of the piperazinedione ring, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the piperazinedione ring's N-H groups would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, with a smaller gap generally indicating higher reactivity. In the case of "this compound," the presence of the electron-withdrawing 4-nitrophenylsulfonyl group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The HOMO is likely to be distributed over the piperazinedione ring and parts of the sulfonyl group. The precise energies and distributions of these orbitals can be calculated using DFT, providing quantitative measures of the molecule's reactivity.

Predicted Frontier Molecular Orbital Properties
PropertyPredicted CharacteristicImplication
HOMO EnergyRelatively low due to electron-withdrawing groupsModerate electron-donating ability
LUMO EnergyLow due to the 4-nitrophenylsulfonyl groupStrong electron-accepting ability
HOMO-LUMO GapRelatively smallHigh chemical reactivity and potential for charge transfer interactions

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure and conformational flexibility. For "this compound," conformational analysis is crucial for understanding the spatial arrangement of its constituent parts. The piperazinedione ring can adopt several conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. The planarity of the diketopiperazine ring can also be a factor.

Furthermore, rotation around the S-N bond connecting the nitrophenylsulfonyl group to the piperazinedione ring introduces additional conformational possibilities. Theoretical studies on similar sulfonamides have investigated the rotational barriers and preferred dihedral angles. The potential energy surface (PES) of "this compound" can be explored using computational methods to identify the global minimum energy conformation and other low-energy conformers. This exploration helps in understanding the dynamic equilibrium between different shapes the molecule can adopt and how these might influence its interactions with other molecules.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, including its interactions with its environment. MD simulations can model the movements of atoms and the flexibility of the entire molecule, providing a more realistic picture of its behavior in solution or in a biological system.

For "this compound," MD simulations could be used to investigate its conformational changes in an aqueous environment, the stability of any intramolecular hydrogen bonds, and the nature of its interactions with solvent molecules. These simulations can also be instrumental in understanding how the molecule might interact with a biological target, such as a protein, by modeling the binding process and identifying key intermolecular interactions like hydrogen bonds and van der Waals forces.

Quantitative Structure-Property Relationship (QSPR) Studies (focused on intrinsic chemical properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For intrinsic chemical properties, QSPR models can be developed to predict parameters such as boiling point, solubility, and thermal stability based on molecular descriptors.

In the context of sulfonamides, QSPR studies have been successfully employed to predict various properties. These studies typically use a set of descriptors that can be calculated from the molecular structure, including topological indices (which describe the connectivity of atoms), quantum chemical descriptors (such as HOMO-LUMO energies and dipole moment), and constitutional descriptors (like molecular weight). By developing a robust QSPR model for a series of related sulfonamides, it would be possible to predict the intrinsic chemical properties of "this compound" without the need for experimental measurements. For instance, a QSPR model could predict its thermal energy, heat capacity, and entropy based on descriptors like the Randic, Balaban, and Wiener indices, along with quantum chemical parameters like the LUMO energy.

Potential QSPR Descriptors and Predicted Properties
Descriptor TypeExample DescriptorsPredicted Intrinsic Property
TopologicalRandic index, Balaban index, Wiener indexThermal Energy, Heat Capacity, Entropy
Quantum ChemicalLUMO energy, Dipole momentReactivity, Polarity
ConstitutionalMolecular Weight, Number of ringsBoiling Point, Molar Volume

Theoretical Predictions of Reactivity Sites and Selectivity

The theoretical prediction of reactivity sites is a direct application of the electronic structure calculations discussed earlier. The MEP map is a primary tool for this purpose, as it visually identifies the regions of a molecule that are most likely to engage in electrostatic interactions.

For "this compound," the most reactive sites for nucleophilic attack are predicted to be the hydrogen atoms attached to the nitrogen atoms of the piperazinedione ring, due to their positive electrostatic potential. The sulfur atom of the sulfonyl group, being electron-deficient, is also a potential site for nucleophilic attack.

Conversely, the most reactive sites for electrophilic attack are the oxygen atoms of the nitro, sulfonyl, and carbonyl groups, which are characterized by a strong negative electrostatic potential. The selectivity of a reaction involving this molecule would depend on the nature of the attacking reagent and the relative reactivity of these different sites. Frontier molecular orbital theory can further refine these predictions by considering the spatial distribution of the HOMO and LUMO. The regions of the molecule where the LUMO is localized are the most likely to accept electrons from a nucleophile, while regions with a high HOMO density are prone to attack by electrophiles.

Design, Synthesis, and Characterization of Novel Derivatives and Analogs

Rational Design Strategies for Structural Variation of 4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione

The rational design of derivatives of this compound is guided by the goal of systematically modulating its chemical properties. Design strategies focus on three primary regions of the molecule: the nitrophenyl ring, the sulfonyl group, and the piperazinedione skeleton.

Modification of the Nitrophenyl Moiety: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule. Rational design strategies here involve:

Varying the position of the nitro group (ortho, meta, para) to alter the inductive and resonance effects on the sulfonyl group and, consequently, the reactivity of the N-S bond.

Introducing additional substituents on the phenyl ring. Electron-donating groups (e.g., alkoxy, alkyl) or electron-withdrawing groups (e.g., halogens, cyano) can be systematically incorporated to create a spectrum of electronic environments.

Replacing the nitro group with other functional groups that can act as hydrogen bond donors or acceptors, or that can alter the lipophilicity of the molecule.

Alterations to the Piperazinedione Ring: The piperazinedione ring offers several sites for modification to influence conformation and reactivity. Key design approaches include:

Substitution at the C-3 and C-5 positions of the piperazinedione ring with alkyl or aryl groups can introduce steric bulk and chirality, thereby influencing the molecule's three-dimensional shape.

Fusion of the piperazinedione ring with other cyclic systems can create more rigid and complex molecular architectures.

By employing these rational design strategies, a diverse library of analogs can be conceptualized, each with potentially unique chemical and physical characteristics.

Synthetic Methodologies for Modifications at the Nitrophenylsulfonyl Moiety

Modifications to the nitrophenylsulfonyl portion of this compound are central to altering its electronic properties. A primary synthetic route to the parent compound and its analogs involves the reaction of piperazine-2,6-dione (B107378) with a substituted benzenesulfonyl chloride.

A general synthesis for 4-arylsulfonylpiperazine-2,6-diones has been described, which can be adapted for the specific synthesis of the 4-nitrophenyl derivative researchgate.net. This typically involves the reaction of piperazine-2,6-dione with 4-nitrobenzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Further modifications to the nitrophenylsulfonyl moiety can be achieved through several synthetic transformations:

Reduction of the Nitro Group: The nitro group can be reduced to an amino group using standard reducing agents such as tin(II) chloride or catalytic hydrogenation. This amino group can then serve as a handle for a wide range of subsequent derivatization reactions, including acylation, alkylation, and diazotization.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. This allows for the displacement of the nitro group or other suitably positioned leaving groups by various nucleophiles, enabling the introduction of a diverse array of functional groups.

Cross-Coupling Reactions: The corresponding aryl halide derivatives (e.g., 4-bromophenylsulfonyl) can be synthesized and subsequently used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of carbon-based substituents.

These synthetic methodologies provide a robust toolkit for creating a library of analogs with diverse functionalities on the phenylsulfonyl portion of the molecule.

Exploration of Substituent Effects on Chemical Properties and Reactivity

The introduction of different substituents on the nitrophenylsulfonyl moiety has a profound impact on the chemical properties and reactivity of this compound derivatives. These effects are primarily electronic in nature and can be understood in terms of inductive and resonance effects.

The electron-withdrawing nitro group makes the sulfur atom of the sulfonyl group more electrophilic, potentially influencing the stability and reactivity of the N-S bond. The placement and electronic nature of other substituents on the phenyl ring can either enhance or diminish this effect.

Substituent (on Phenyl Ring)Electronic EffectPredicted Impact on Sulfonyl ElectrophilicityPredicted Impact on N-S Bond Lability
-NO₂ (para)Strong electron-withdrawingHighIncreased
-CN (para)Strong electron-withdrawingHighIncreased
-Cl (para)Weak electron-withdrawingModerateSlightly Increased
-CH₃ (para)Weak electron-donatingReducedDecreased
-OCH₃ (para)Strong electron-donatingSignificantly ReducedDecreased

Derivatization at the Piperazinedione Skeleton for Tunable Properties

The piperazinedione skeleton provides additional opportunities for derivatization to fine-tune the properties of the molecule. A key reaction involving this part of the molecule is its susceptibility to ring-opening reactions. For instance, the ammonolysis of 4-acyl and 4-arylsulfonylpiperazine-2,6-diones with aqueous ammonia (B1221849) has been shown to result in a ring-opening reaction, leading to the formation of iminodiacetic acid diamides in good yields researchgate.net. This reactivity highlights a pathway for transforming the cyclic structure into a linear, more flexible scaffold.

Further derivatization strategies at the piperazinedione ring can include:

N-Alkylation/N-Arylation at the 1-position: If the starting material is a 1-unsubstituted piperazine-2,6-dione, the remaining N-H bond can be functionalized through alkylation or arylation prior to the introduction of the sulfonyl group at the 4-position. This allows for the introduction of a wide variety of substituents at the N-1 position.

Functionalization at the Carbonyl Groups: The carbonyl groups of the piperazinedione ring can potentially undergo reactions such as reduction or addition of organometallic reagents, although these transformations might be challenging in the presence of the sulfonyl group and may require careful selection of reaction conditions and protecting group strategies.

These derivatization approaches at the piperazinedione skeleton allow for the modulation of steric hindrance, lipophilicity, and the introduction of additional functional groups, thereby expanding the chemical space of accessible analogs.

High-Throughput Synthesis and Characterization of Analog Libraries (non-biological context)

The systematic exploration of the chemical space around the this compound scaffold necessitates efficient synthetic methods. High-throughput synthesis (HTS) techniques, particularly those based on solid-phase organic synthesis (SPOS), are well-suited for the generation of large, diverse libraries of analogs.

A general strategy for the high-throughput synthesis of N-sulfonylated piperazinedione derivatives could involve:

Immobilization: A suitable building block, such as an amino acid derivative, is attached to a solid support (e.g., resin beads).

Iterative Synthesis: The piperazinedione ring is constructed on the solid support through a series of coupling and cyclization reactions.

Diversification: A diverse set of sulfonyl chlorides, including various substituted nitrobenzenesulfonyl chlorides, is reacted with the resin-bound piperazinedione.

Cleavage: The final products are cleaved from the solid support.

This approach allows for the parallel synthesis of a large number of compounds in a spatially addressed format (e.g., in a 96-well plate), which greatly accelerates the synthesis and purification process.

Characterization of the resulting analog libraries is typically performed using high-throughput analytical techniques such as:

LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the synthesized compounds and to assess their purity.

NMR (Nuclear Magnetic Resonance) Spectroscopy: For structural elucidation of a representative subset of the library to confirm the successful synthesis of the desired scaffold.

These HTS and characterization methods are invaluable for rapidly generating and validating large libraries of this compound analogs for further investigation of their chemical properties.

Structure-Property Relationship (SPR) Studies Beyond Basic Identification

Structure-property relationship (SPR) studies aim to establish a quantitative correlation between the chemical structure of the this compound analogs and their physicochemical properties. These studies go beyond simple identification and delve into understanding how specific structural modifications influence properties such as solubility, lipophilicity, thermal stability, and spectroscopic characteristics.

Structural VariationInvestigated PropertyExpected Trend
Introduction of polar groups (e.g., -OH, -NH₂) on the phenyl ringAqueous SolubilityIncrease
Increasing alkyl chain length on the piperazinedione ringLipophilicity (logP)Increase
Introduction of bulky substituentsCrystal Packing/Melting PointDisruption of packing, potentially lowering melting point
Varying electron-donating/withdrawing substituents on the phenyl ringUV-Vis Absorption Maximum (λmax)Shift in λmax due to altered electronic transitions

By systematically synthesizing and characterizing a library of analogs, it is possible to build predictive models that link structural features to specific properties. For example, a quantitative structure-property relationship (QSPR) model could be developed to predict the lipophilicity (logP) of a novel analog based on the electronic and steric parameters of its substituents. Such SPR studies are crucial for the rational design of new derivatives with tailored properties for specific chemical applications. The piperazine (B1678402) skeleton is a well-regarded scaffold in medicinal chemistry, and understanding the structure-activity relationships of its derivatives is a key area of research nih.govresearchgate.net.

Exploration of Non Biological Applications and Material Science Relevance

Utility as Synthetic Intermediates in Advanced Organic Synthesis

While specific documented uses of 4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione as a synthetic intermediate are not extensively reported in publicly available literature, its chemical structure suggests several potential applications in advanced organic synthesis. The piperazinedione core is a versatile scaffold that can be chemically modified in various ways.

The presence of the electron-withdrawing 4-nitrophenyl)sulfonyl group significantly influences the reactivity of the piperazine (B1678402) ring. This group can activate adjacent positions for nucleophilic attack or deprotonation, facilitating the introduction of additional functional groups. For instance, the nitrogen atoms of the piperazinedione ring, although acylated, may still possess sufficient nucleophilicity to participate in certain reactions.

Furthermore, the sulfonyl group itself can be a target for chemical transformation. Reductive cleavage of the sulfur-nitrogen bond could provide a means to deprotect the piperazinedione core, allowing for further functionalization at the nitrogen position. Conversely, the aromatic nitro group can be reduced to an amine, which can then be diazotized or otherwise modified to introduce a wide range of substituents onto the phenyl ring. This versatility makes the compound a potentially valuable building block for the synthesis of more complex molecules with tailored properties.

The general synthetic utility of related piperazine derivatives is well-established. For example, 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine is a key intermediate in the synthesis of a new generation of antifungal medicines. researchgate.net This highlights the importance of the nitrophenyl piperazine moiety as a foundational structure in the development of complex chemical entities.

Potential in Supramolecular Chemistry and Self-Assembled Systems

The molecular structure of this compound is rich in features that are highly conducive to the formation of supramolecular assemblies. The key to this potential lies in the presence of multiple hydrogen bond donors and acceptors, as well as the aromatic ring which can participate in π-π stacking interactions.

The two carbonyl groups of the piperazinedione ring are excellent hydrogen bond acceptors. The nitrogen atoms, while part of an amide-like system, could potentially act as weak hydrogen bond donors. The sulfonyl group offers two additional strong hydrogen bond accepting oxygen atoms. The nitro group on the phenyl ring also provides oxygen atoms that can participate in hydrogen bonding.

Studies on related compounds, such as salts of 4-(4-nitrophenyl)piperazin-1-ium, have demonstrated the formation of extensive two- and three-dimensional supramolecular networks through a combination of O—H⋯O, N—H⋯O, and C—H⋯O hydrogen bonds. nih.gov In these structures, the piperazine ring typically adopts a chair conformation. nih.gov It is highly probable that this compound would exhibit similar behavior, forming well-defined crystalline structures governed by a network of hydrogen bonds. The interplay between hydrogen bonding and π-π stacking involving the nitrophenyl ring could lead to the formation of complex and predictable solid-state architectures.

The ability to form such ordered structures is a cornerstone of crystal engineering and the design of new materials with specific properties, such as tailored porosity or non-linear optical activity. The predictable self-assembly of this molecule could be exploited to create novel crystalline materials.

Structural Feature Potential Supramolecular Interaction Reference Analogue
Carbonyl groupsHydrogen bond acceptorSalts of 4-(4-nitrophenyl)piperazin-1-ium nih.gov
Sulfonyl groupsHydrogen bond acceptorGeneral sulfonamide crystal structures
Nitrophenyl groupπ-π stacking, Hydrogen bond acceptorSalts of 4-(4-nitrophenyl)piperazin-1-ium nih.gov
Piperazinedione ringCan form chair conformations leading to specific packingSalts of 4-(4-nitrophenyl)piperazin-1-ium nih.gov

Integration into Polymeric Materials or Functional Composites

The incorporation of this compound into polymeric materials or functional composites could impart unique properties to the resulting materials. This integration could be achieved through several hypothetical routes.

One approach would be to synthesize polymers where the piperazinedione unit is part of the polymer backbone. This would require bifunctional derivatives of the core molecule that can undergo polymerization reactions. For example, if functional groups suitable for polymerization (e.g., hydroxyl, carboxyl, or amino groups) were introduced onto the piperazinedione ring or the phenyl group, the molecule could serve as a monomer.

Alternatively, the compound could be used as an additive or a cross-linking agent in existing polymer matrices. The strong intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, arising from the polar sulfonyl and dione (B5365651) groups could enhance the mechanical properties, thermal stability, and chemical resistance of the host polymer.

The nitrophenyl group could also be exploited to create photoresponsive materials. The nitro group can be photochemically reduced, leading to changes in the electronic and structural properties of the molecule. If integrated into a polymer matrix, this could allow for the development of materials that respond to light stimuli.

Investigation as Ligands in Coordination Chemistry or Catalysis

The structure of this compound contains several potential coordination sites for metal ions, making it an interesting candidate for investigation as a ligand in coordination chemistry. The oxygen atoms of the carbonyl and sulfonyl groups are hard Lewis bases and would be expected to coordinate to hard metal ions. The nitrogen atoms of the piperazinedione ring, being part of an amide-like system, are less basic but could still coordinate to certain metal centers.

The formation of coordination complexes with various transition metals could lead to the development of new catalysts. The rigid piperazinedione scaffold could provide a well-defined coordination environment around the metal center, which is a key factor in determining the selectivity and activity of a catalyst. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be tuned by modifying the substituents on the phenyl ring.

Research on other nitrophenyl-containing ligands, such as 4'-(p-nitrophenyl)-2,2':6',2”-terpyridine, has shown that they can form stable complexes with transition metals like Cu(II) and Zn(II). researchgate.net These complexes have been investigated for applications such as fluorescent sensors. researchgate.net This suggests that this compound could also form interesting coordination compounds with potentially useful properties.

Potential Coordination Site Type of Donor Atom Potential Metal Ion Partners
Carbonyl OxygenHard Lewis BaseAlkali metals, alkaline earth metals, early transition metals
Sulfonyl OxygenHard Lewis BaseAlkali metals, alkaline earth metals, early transition metals
Piperazinedione NitrogenBorderline Lewis BaseLate transition metals

Advanced Functional Materials Based on Piperazinedione Scaffolds (general research)

The broader class of molecules built around piperazinedione scaffolds is being explored for the development of advanced functional materials. The rigid and well-defined geometry of the piperazinedione ring system makes it an excellent building block for creating ordered molecular assemblies.

Research in this area is focused on exploiting the self-assembly properties of piperazinedione derivatives to create materials with novel electronic, optical, or mechanical properties. For example, the ability of these molecules to form extensive hydrogen-bonded networks is being used to design new crystalline materials and gels.

The introduction of specific functional groups onto the piperazinedione scaffold allows for the fine-tuning of the properties of these materials. In the case of this compound, the combination of the rigid scaffold, the hydrogen bonding capabilities, and the electronic properties of the (4-nitrophenyl)sulfonyl group could be leveraged to create new functional materials. Potential applications could include non-linear optical materials, where the polar nature of the molecule and its ability to form non-centrosymmetric crystal structures would be advantageous, or as components in charge-transfer materials, where the electron-withdrawing nature of the substituent would play a key role.

Future Research Directions and Unexplored Frontiers

Automation and Flow Chemistry Integration in Compound Synthesis

The synthesis of complex organic molecules like 4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione is poised for a revolution through the adoption of automated and continuous flow chemistry. researchgate.net Unlike traditional batch synthesis, flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. mdpi.comnih.gov Reactions are performed in a continuously flowing stream within a network of tubes or microreactors, allowing for precise control over parameters like temperature, pressure, and reaction time. mdpi.com This methodology is particularly well-suited for the synthesis of sulfonamides, enabling rapid optimization, waste minimization, and safer handling of potentially hazardous reagents. acs.orgrsc.org

The integration of automation can lead to the development of fully autonomous systems for the synthesis and purification of this compound and its analogs. acs.org Such platforms can perform multi-step syntheses and reaction optimizations with minimal human intervention, accelerating the discovery of new derivatives with tailored properties. researchgate.net

Table 1: Comparison of Batch vs. Proposed Flow Synthesis for this compound

Parameter Traditional Batch Synthesis Automated Flow Synthesis
Reaction Control Limited; potential for temperature/concentration gradients. Precise control over temperature, pressure, and residence time. mdpi.com
Safety Handling of bulk reagents and intermediates can be hazardous. In-situ generation and immediate consumption of reactive intermediates; smaller reaction volumes enhance safety. nih.govrsc.org
Scalability Challenging; requires significant process redevelopment. Readily scalable by extending operational time or using parallel reactors. acs.org
Efficiency Often requires lengthy reaction times and complex workups. Enhanced heat and mass transfer leads to faster reaction rates and potentially higher yields. researchgate.net

| Optimization | Time-consuming, requiring numerous individual experiments. | High-throughput screening and rapid parameter adjustment allow for efficient optimization. researchgate.net |

Application of Machine Learning and Artificial Intelligence in Chemical Research

Table 2: Potential AI/ML Applications in this compound Research

AI/ML Application Description Potential Impact
Property Prediction Use of algorithms (e.g., deep neural networks) to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. mdpi.com Early-stage identification of derivatives with favorable pharmacokinetic profiles, reducing late-stage failures.
Virtual Screening High-throughput computational screening of large compound libraries to identify molecules that may interact with specific biological targets. nih.gov Accelerates the identification of potential therapeutic applications for the compound and its analogs.
Synthesis Planning Retrosynthetic analysis powered by AI to propose novel and efficient synthetic pathways. eurekalert.org Reduces the time and resources required for chemical synthesis by identifying optimal routes.

| De Novo Design | Generative models (e.g., GANs, RNNs) create novel molecular structures with desired properties. mdpi.commdpi.com | Discovery of new piperazinedione derivatives with optimized activity and selectivity. |

Development of Advanced Analytical and Spectroscopic Techniques for Characterization

A comprehensive understanding of this compound relies on sophisticated analytical and spectroscopic techniques. While standard methods like NMR and mass spectrometry are fundamental, future research will benefit from the application of more advanced characterization tools to probe its structural and physicochemical properties in greater detail.

Techniques such as Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions within the crystal structure of the compound. nih.gov This provides critical insights into crystal packing, which influences properties like solubility and stability. Advanced solid-state NMR (ssNMR) spectroscopy can offer detailed information about the compound's structure and dynamics in the solid state. The development of hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS) coupled with ion mobility, will allow for more precise separation and characterization of the compound, its precursors, and any potential impurities or degradation products.

Exploration of New Sustainable and Environmentally Benign Methodologies

In line with the principles of green chemistry, future research will focus on developing sustainable synthetic routes for this compound. This involves minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient processes. sci-hub.se

Promising approaches include the use of water as a reaction solvent, which is non-toxic, inexpensive, and environmentally benign. scilit.comresearchgate.net Mechanochemistry, or solvent-free synthesis using ball milling, presents another green alternative that can reduce solvent waste and sometimes lead to different reaction outcomes or improved yields. rsc.org The use of eco-friendly oxidants and catalysts can further enhance the sustainability of the synthesis. researchgate.net For instance, procedures utilizing reagents like sodium dichloroisocyanurate dihydrate in sustainable solvents such as water or ethanol (B145695) have been developed for sulfonamide synthesis, featuring simple, filtration-only workups. researchgate.net

Table 3: Comparison of Conventional vs. Sustainable Synthetic Approaches

Feature Conventional Synthesis Sustainable Synthesis
Solvent Often relies on volatile organic compounds (VOCs). Prioritizes water, ethanol, or solvent-free (mechanochemical) conditions. scilit.comrsc.org
Reagents May use harsh or stoichiometric reagents. Employs catalytic methods and environmentally benign reagents. researchgate.net
Energy Consumption Can require prolonged heating or refluxing. Aims for room temperature reactions or energy-efficient methods like ball milling. sci-hub.se
Workup/Purification Often involves multi-step extractions with organic solvents. Designed for simple filtration and minimal use of purification solvents. researchgate.net

| Waste Generation | Can produce significant amounts of chemical waste. | Focuses on high atom economy and waste reduction at the source. acs.org |

Potential Roles in Emerging Fields of Chemical Material Science and Nanotechnology

The unique structural features of this compound, including the sulfonamide group, the nitroaromatic ring, and the piperazinedione core, make it an intriguing candidate for applications in material science and nanotechnology. The compound could serve as a functional building block for novel polymers or as a ligand for the surface functionalization of nanoparticles. nih.gov

Functionalized nanoparticles are at the forefront of innovations in biomedical sciences, offering applications in targeted drug delivery, bioimaging, and diagnostics. nih.govnih.govmdpi.com By attaching this compound or its derivatives to the surface of nanoparticles (e.g., gold, iron oxide, or silica), it may be possible to create new nanomaterials with tailored properties. mdpi.comresearchgate.net The specific functionalities of the molecule could impart desired characteristics to the nanoparticle, such as altered surface charge, hydrophobicity, or the ability to interact with specific biological targets. nih.gov In material science, incorporating this compound into polymer backbones could lead to new materials with enhanced thermal stability, specific optical properties, or unique self-assembly behaviors.

Q & A

Q. How can researchers optimize the synthesis of 4-[(4-nitrophenyl)sulfonyl]-2,6-piperazinedione to improve yield and purity?

Methodological Answer:

  • Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, reaction time) and identify optimal conditions. Fractional factorial designs reduce the number of trials while capturing interactions between variables .
  • Incorporate statistical analysis (e.g., ANOVA) to distinguish significant factors from noise. For example, a 2³ factorial design could evaluate the impact of temperature, molar ratios, and catalyst concentration .
  • Validate purity via HPLC or NMR spectroscopy , ensuring reproducibility across batches.

Q. What safety protocols should be prioritized during handling and storage of this compound?

Methodological Answer:

  • Follow Chemical Hygiene Plan (CHP) guidelines for advanced laboratories, including mandatory safety training (e.g., 100% pass rates on safety exams) and PPE requirements (gloves, goggles, fume hoods) .
  • Store the compound in airtight containers under inert gas (e.g., nitrogen) to prevent degradation, as sulfonamide derivatives are often sensitive to moisture and light .
  • Implement hazard-specific disposal protocols for nitro-containing compounds to avoid environmental contamination.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the sulfonyl and piperazinedione backbone. Compare chemical shifts with density functional theory (DFT)-predicted values for validation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns, critical for verifying synthetic intermediates.
  • HPLC-PDA : Pair reverse-phase chromatography with photodiode array detection to assess purity and detect trace impurities .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of sulfonylation in this compound synthesis?

Methodological Answer:

  • Apply quantum chemical calculations (e.g., DFT or ab initio methods) to map potential energy surfaces for sulfonylation steps. This identifies transition states and intermediates .
  • Use molecular dynamics (MD) simulations to study solvent effects on reaction kinetics. For example, polar aprotic solvents (e.g., DMF) may stabilize charged intermediates .
  • Validate models with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) to refine computational predictions .

Q. How should researchers resolve contradictions in observed vs. predicted reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Conduct systematic reactivity analysis : Compare experimental outcomes (e.g., product ratios under varying conditions) with mechanistic predictions. Use Hammett plots to correlate electronic effects of substituents .
  • Perform cross-validation with alternative nucleophiles (e.g., amines vs. thiols) to isolate steric/electronic factors. Statistical tools like principal component analysis (PCA) can disentangle confounding variables .
  • Re-examine theoretical assumptions (e.g., solvent dielectric constant in simulations) to align computational models with empirical data .

Q. What strategies enable efficient scale-up of this compound for in vivo studies while maintaining structural integrity?

Methodological Answer:

  • Adopt continuous flow chemistry to enhance heat/mass transfer and minimize decomposition. Microreactors improve mixing efficiency for exothermic sulfonylation steps .
  • Optimize membrane separation technologies (e.g., nanofiltration) for high-purity isolation. This reduces reliance on traditional column chromatography, which may degrade labile functional groups .
  • Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR) to detect deviations during scale-up .

Q. How can researchers integrate heterogeneous catalysis to improve the sustainability of synthesizing this compound?

Methodological Answer:

  • Screen supported metal catalysts (e.g., Pd/C or zeolites) for sulfonylation efficiency. Use combinatorial libraries to test catalyst-substrate compatibility .
  • Apply life-cycle assessment (LCA) to quantify environmental impacts (e.g., E-factor reduction via recyclable catalysts) .
  • Pair with machine learning to predict catalytic activity from descriptors like surface area or Lewis acidity, accelerating catalyst discovery .

Data Contradiction and Theoretical Alignment

Q. What methodological frameworks are recommended when experimental data conflicts with existing literature on this compound’s stability?

Methodological Answer:

  • Conduct reproducibility audits : Replicate cited studies under identical conditions to verify claims. Document deviations in reagent grades or equipment calibration .
  • Use meta-analysis to aggregate data across studies. Bayesian statistics can weight evidence quality (e.g., sample size, methodology rigor) .
  • Propose revised mechanistic pathways through collaborative hypothesis-testing (e.g., multi-lab validation of degradation pathways under oxidative stress) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.